GMC 2-83

Description

Properties

IUPAC Name |

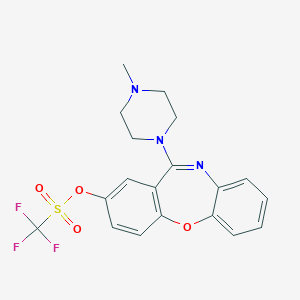

[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O4S/c1-24-8-10-25(11-9-24)18-14-12-13(29-30(26,27)19(20,21)22)6-7-16(14)28-17-5-3-2-4-15(17)23-18/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNCRNVCBHYBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Gmc 2 83

Elucidation of Primary Synthetic Pathways for GMC 2-83

The synthesis of this compound is a multi-step process that hinges on the construction of the core dibenzo[b,f] nih.govnih.govoxazepine scaffold, followed by key functionalization steps.

Initial Approaches to the Synthesis of the Core Scaffold

The dibenzo[b,f] nih.govnih.govoxazepine core is a privileged heterocyclic system in medicinal chemistry. Early synthetic strategies often involved the cyclization of a suitably substituted 2-phenoxyaniline (B124666) derivative. A common approach commences with the Ullmann condensation of a phenol (B47542) and a 2-nitrohalobenzene, followed by reduction of the nitro group to an amine. The resulting 2-phenoxyaniline can then undergo cyclization to form the central seven-membered ring.

Another established method involves the Smiles rearrangement. In this approach, an activated 2-phenoxy-2'-amino diaryl ether undergoes intramolecular cyclization to yield the dibenzoxazepine (B10770217) lactam. This lactam is a key intermediate that can be further elaborated.

More contemporary methods have utilized palladium-catalyzed cross-coupling reactions to construct the diaryl ether linkage, offering milder reaction conditions and broader substrate scope. nih.gov For instance, the Buchwald-Hartwig amination has been successfully employed for the intramolecular cyclization of 2-bromo-2'-phenoxy anilines to furnish the dibenzoxazepine core. nih.gov

A general representation of a synthetic approach to the dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one, a crucial precursor, is the cyclization of 2-(phenylthio)phenyl carbamate (B1207046) using polyphosphoric acid. sphinxsai.com

Refinements and Optimization of Synthetic Strategies for this compound

The synthesis of this compound, as detailed in the work by Liao and colleagues, builds upon these foundational methods with specific refinements for the desired substitution pattern. uliege.be The key precursor is a 2-hydroxy-substituted dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one.

The refined pathway can be summarized as follows:

Formation of the Lactam: The synthesis typically starts with the formation of a substituted 2-nitrodiphenyl ether. This is followed by the reduction of the nitro group and subsequent intramolecular cyclization to form the dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one lactam.

Activation of the Lactam: The lactam is then activated for the introduction of the piperazine (B1678402) side chain. This is commonly achieved by converting the lactam to a thio-lactam or, more directly, to an 11-chloro-dibenzoxazepine intermediate using a chlorinating agent like phosphoryl chloride. chemicalbook.com

Introduction of the Piperazine Moiety: The activated intermediate is then reacted with N-methylpiperazine to introduce the basic side chain at the 11-position.

Formation of the Triflate: The final step in the synthesis of this compound is the conversion of the hydroxyl group at the 2-position to a trifluoromethanesulfonate (B1224126) (triflate) group. This is typically achieved by reacting the 2-hydroxy precursor with trifluoromethanesulfonic anhydride (B1165640) or another suitable triflating agent in the presence of a base.

This optimized strategy allows for the efficient construction of this compound with the desired regiochemistry and functional groups.

Design and Synthesis of this compound Analogues and Derivatives

This compound has served as a lead compound for the development of various analogues and derivatives with modified properties. The triflate group in this compound is a key feature, and its replacement or modification has been a focal point of these efforts.

Preparation of Triflate-Substituted Analogues

The synthetic methodology for this compound is amenable to the preparation of a series of triflate-substituted analogues. By varying the substituents on the dibenzoxazepine core or the piperazine ring, a library of related compounds can be generated. The core synthetic strategy remains the same, with the introduction of the desired substituents at earlier stages of the synthesis. For example, starting with differently substituted phenols or anilines allows for the creation of analogues with diverse substitution patterns on the aromatic rings.

The following table summarizes some of the key triflate-substituted analogues of clozapine (B1669256), a structurally related compound, which highlights the synthetic accessibility of such derivatives. uliege.be

| Compound | R |

| Analogue 1 | H |

| Analogue 2 | 8-Cl |

| Analogue 3 | 7-Cl |

| Analogue 4 | 8-F |

Synthesis of Sulfonyloxy Piperazinyldibenzazapine Derivatives

In a further extension of the synthetic efforts, the triflate group of this compound was replaced with other sulfonyloxy groups. This was done to explore the impact of different leaving groups and electronic properties on the compound's profile. The synthesis of these derivatives follows a similar pathway to that of this compound, with the final step involving the reaction of the 2-hydroxy precursor with various sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base. csic.es

This approach led to the generation of a series of sulfonyloxy piperazinyldibenzazapine derivatives, expanding the structure-activity relationship studies around this scaffold. csic.esaxonmedchem.com

The following table showcases a selection of these synthesized derivatives:

| Derivative | Sulfonyl Group |

| Derivative A | Methanesulfonyloxy |

| Derivative B | p-Toluenesulfonyloxy |

| Derivative C | Benzenesulfonyloxy |

Chemoinformatic and Computational Approaches in Reaction Design for this compound

The rational design and synthesis of novel therapeutic agents like this compound, a triflate-substituted analogue of clozapine, are increasingly reliant on the integration of chemoinformatic and computational methodologies. nih.gov These in silico techniques offer a powerful toolkit for optimizing synthetic routes, predicting molecular properties, and refining reaction conditions, ultimately accelerating the drug discovery pipeline. taylorfrancis.com For compounds in the dibenzazepine (B1670418) class, to which this compound belongs, computational approaches are particularly valuable for navigating the complex chemical space and identifying candidates with improved pharmacological profiles. rsyn.org

Chemoinformatics plays a crucial role in the initial stages of reaction design by enabling the systematic analysis of large chemical datasets. mdpi.com By leveraging databases of known reactions and molecular structures, researchers can identify potential synthetic pathways to the core dibenzazepine scaffold of this compound. rsyn.orgresearchgate.net This data-driven approach allows for the comparison of different synthetic strategies, highlighting routes that may offer higher yields, fewer steps, or utilize more readily available starting materials.

Computational chemistry provides a deeper, molecule-level understanding that complements the broader view offered by chemoinformatics. Techniques such as Density Functional Theory (DFT) can be employed to model the electronic structure and reactivity of intermediates and transition states in a proposed reaction sequence. nih.govnih.gov This allows for the a priori assessment of reaction feasibility and the identification of potential bottlenecks or side reactions. For instance, in the synthesis of dibenzazepine derivatives, DFT calculations can help in understanding the intricacies of cyclization reactions, which are key steps in forming the characteristic seven-membered ring of the scaffold. nih.gov

Molecular modeling and simulation are also instrumental in the design of analogues like this compound. Pharmacophore modeling, for example, can be used to build a three-dimensional representation of the essential features required for biological activity. nih.govmonash.edu By comparing the modeled pharmacophore of established drugs like clozapine with new designs, chemists can rationally introduce modifications, such as the triflate group in this compound, to enhance desired properties. nih.gov

Furthermore, computational tools are utilized to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed molecules before their actual synthesis. taylorfrancis.comnih.gov This early-stage filtering is critical for reducing the likelihood of late-stage failures in drug development. By calculating properties such as solubility, membrane permeability, and potential for metabolic breakdown, researchers can prioritize the synthesis of compounds with a higher probability of success.

The table below illustrates the application of various computational tools in the design and synthesis of compounds related to the dibenzazepine class.

| Computational Technique | Application in Reaction Design and Compound Selection | Potential Impact on this compound Design |

| Chemoinformatics Databases | Analysis of known synthetic routes to dibenzazepine scaffolds. Identification of potential starting materials and reagents. | Streamlined identification of efficient synthetic pathways to the core structure of this compound. |

| Density Functional Theory (DFT) | Calculation of transition state energies to predict reaction feasibility. Optimization of reaction conditions (e.g., catalyst selection). nih.govnih.gov | Improved yield and purity in the synthesis of the dibenzazepine core by understanding and overcoming energetic barriers. |

| Pharmacophore Modeling | 3D modeling of essential structural features for antipsychotic activity based on known ligands like clozapine. nih.govmonash.edu | Rational design of the triflate substitution on the clozapine scaffold to potentially enhance target binding or other pharmacological properties. |

| Molecular Docking | Simulation of the binding of designed analogues to target receptors (e.g., dopamine (B1211576) and serotonin (B10506) receptors). nih.gov | Prioritization of analogues with the highest predicted binding affinity for synthesis and further testing. |

| ADMET Prediction | In silico estimation of drug-like properties, including solubility, permeability, and metabolic stability. taylorfrancis.comnih.gov | Early identification and de-selection of designs with predicted poor pharmacokinetic profiles, saving time and resources. |

The synergy between chemoinformatic analysis and detailed computational modeling provides a robust framework for the design and synthesis of complex molecules like this compound. These approaches enable a more targeted and efficient exploration of chemical space, leading to the development of novel compounds with potentially superior therapeutic properties.

Molecular Pharmacology and Biophysical Mechanisms of Action of Gmc 2 83

Receptor Binding and Ligand-Target Interaction Profiling

GMC 2-83 has been identified as an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and α1-adrenergic receptors. nih.gov It is structurally a dibenzo[b,f] nih.govplos.orgoxazepine, a class of compounds known for their diverse pharmacological activities at various G-protein coupled receptors (GPCRs). nih.gov

Dopamine Receptor Subtype Modulation (e.g., D1 and D2 Receptor Partial Agonism)

Information from chemical suppliers identifies this compound as a dopamine D2 receptor antagonist. nih.gov However, specific quantitative data, such as binding affinities (Kᵢ values) or functional assay results detailing the extent of antagonism or any potential partial agonism at either D1 or D2 receptor subtypes, are not available in the public domain. Research on analogous dibenzo[b,f] nih.govplos.orgoxazepine structures indicates that modifications to this chemical scaffold can significantly alter affinity and selectivity for dopamine receptor subtypes. nih.gov Without specific experimental data for this compound, a detailed analysis of its modulatory effects on D1 and D2 receptors remains speculative.

Interactive Data Table: Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Kᵢ) in nM | Functional Activity |

| D1 | Data Not Available | Data Not Available |

| D2 | Data Not Available | Antagonist nih.gov |

Adrenoceptor Alpha-1 Subtype Interactions

This compound is noted to have an antagonist effect at α1-adrenoceptors. nih.gov The α1-adrenergic receptor family consists of three subtypes (α1A, α1B, and α1D), which are involved in various physiological processes, including smooth muscle contraction. axonmedchem.com The specific binding affinities and functional activities of this compound at each of these individual subtypes have not been reported. Therefore, it is not possible to determine if this compound exhibits selectivity for any particular α1-adrenoceptor subtype.

Interactive Data Table: Adrenoceptor Alpha-1 Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Kᵢ) in nM | Functional Activity |

| α1A | Data Not Available | Data Not Available |

| α1B | Data Not Available | Data Not Available |

| α1D | Data Not Available | Data Not Available |

Ion Channel Modulatory Properties

A thorough search of scientific databases and chemical supplier information yielded no evidence of research into the effects of this compound on ion channels.

Investigation of Kv1.5 (IKur) Potassium Channel Inhibition

There is no available data to suggest that this compound has been investigated for its potential to inhibit the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This channel is a key regulator of atrial action potential repolarization. plos.orgfrontiersin.org

Electrophysiological Characterization of Ion Channel Dynamics

No electrophysiological studies characterizing the effects of this compound on ion channel dynamics have been found in the available literature. Such studies are essential for determining a compound's impact on neuronal excitability and cardiac function. The absence of this data means that the electrophysiological profile of this compound remains unknown.

Elucidation of Intracellular Signaling Cascades Influenced by this compound

The direct and specific intracellular signaling cascades modulated by this compound have not been extensively detailed in publicly available scientific literature. However, based on its structural similarity to clozapine (B1669256) and its activity at G-protein coupled receptors (GPCRs), we can infer the likely pathways it influences. Atypical antipsychotics of the dibenzodiazepine class, such as clozapine, exert their effects by modulating complex intracellular signaling networks downstream of the receptors they bind.

Typically, the binding of an antagonist like this compound to a GPCR, such as the dopamine D2 receptor, would be expected to block the dopamine-induced activation of Gαi/o proteins. This, in turn, would lead to an increase in the activity of adenylyl cyclase, resulting in elevated levels of the second messenger cyclic AMP (cAMP). In a study on the functional selectivity of various antipsychotics, it was noted that compounds like clozapine act as dopamine antagonists, inhibiting both G-protein activation and β-arrestin-2 translocation downstream of the D2 receptor. nih.gov

Furthermore, antagonism at the serotonin 5-HT2A receptor, another key target for atypical antipsychotics, would likely inhibit the Gαq/11 signaling pathway. This would prevent the activation of phospholipase C, thereby reducing the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are crucial for mobilizing intracellular calcium and activating protein kinase C, respectively.

While specific experimental data on this compound's influence on these signaling cascades is not available, its profile as a potent D2 and 5-HT2A receptor ligand strongly suggests that its mechanism of action is rooted in the modulation of these fundamental intracellular signaling pathways. Further research involving functional assays, such as cAMP accumulation assays and phosphatidylinositol hydrolysis assays, would be necessary to fully elucidate the specific intracellular effects of this compound.

Advanced Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The development of this compound and its analogues has been part of a broader effort to refine the pharmacological profile of atypical antipsychotics, aiming to enhance efficacy while minimizing adverse effects. The structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the molecular features that govern their interactions with key receptors.

The core structure of this compound is a dibenzo[b,f] nih.govoxazepine tricycle, which is a variation of the dibenzodiazepine scaffold of clozapine. The key structural modification in this compound and its analogues is the introduction of a trifluoromethanesulfonyloxy (triflate) group onto the aromatic ring system.

In a seminal study, the triflate analogue of iso-clozapine, which corresponds to this compound, demonstrated a significantly higher affinity for dopamine D2 receptors compared to clozapine. nih.gov The IC50 value for this compound at the D2 receptor was found to be 31 nM, whereas for clozapine, it was 330 nM. nih.gov This suggests that the electron-withdrawing nature and the steric bulk of the triflate group at the 2-position of the dibenzoxazepine (B10770217) ring are favorable for D2 receptor binding.

Interestingly, this substitution pattern also had a profound impact on muscarinic receptor affinity. While clozapine has notable affinity for muscarinic M1 receptors, this compound showed no significant affinity for these receptors. nih.gov This highlights a critical aspect of the SAR for this class of compounds: modifications at the 2-position can dissociate dopaminergic and muscarinic receptor activity.

The following interactive table summarizes the receptor binding affinities of this compound and a key analogue compared to the parent compound, clozapine.

| Compound | D2 Receptor IC50 (nM) | M1 Receptor IC50 (nM) |

| Clozapine | 330 | - |

| This compound (2-OTf analogue) | 31 | > 1000 |

| 8-OTf analogue | > 500 | 35 |

Data sourced from Liao et al., 1997. nih.gov

The specificity and potency of this compound and its analogues are largely determined by the nature and position of substituents on the tricyclic core.

The placement of the triflate group is a primary determinant of receptor selectivity. As noted, a triflate group at the 2-position (this compound) enhances D2 affinity while abolishing muscarinic affinity. nih.gov In contrast, moving the triflate group to the 8-position results in a compound with a complete loss of affinity for dopamine and serotonin receptors, but with retained affinity for muscarinic M1 receptors. nih.gov This demonstrates that the electronic and steric properties of the substituent at different positions on the dibenzoxazepine ring system have a dramatic effect on the compound's interaction with the binding pockets of different receptors.

The nature of the heterocyclic bridge in the tricyclic system also plays a role. In this compound, this is an oxazepine ring. Studies on related compounds have shown that replacing the nitrogen bridge of clozapine with an oxygen or sulfur bridge can also influence receptor binding and the potential for reactive metabolite formation.

Furthermore, modifications to the piperazine (B1678402) moiety can also modulate activity. While this compound retains the N-methylpiperazine group of clozapine, other studies on similar scaffolds have shown that varying the substituent on this nitrogen can fine-tune the affinity for various receptors.

Preclinical Pharmacological Investigations and Model Systems for Gmc 2 83

In Vitro Pharmacological Characterization of GMC 2-83

The initial pharmacological assessment of this compound involved a series of in vitro assays to determine its binding affinity for various neurotransmitter receptors and to evaluate its functional activity at these sites.

Cell-Based Assays for Target Engagement and Functional Activity

While specific details on the cell lines and functional assay formats are limited in publicly available literature, the pharmacological evaluation of this compound and its analogs inherently relies on cell-based systems. Such assays are crucial for moving beyond simple binding affinity to understand how the compound modulates receptor signaling. Typically, for antipsychotic drug discovery, cell lines expressing specific human or rodent receptor subtypes (e.g., HEK-293 or CHO cells) are utilized. Functional assays would likely have included measurements of second messenger mobilization, such as calcium flux or cyclic AMP (cAMP) accumulation, to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Biochemical Assays for Enzyme and Receptor Ligand Interaction Studies

Biochemical assays, specifically radioligand binding assays, have been pivotal in defining the receptor interaction profile of this compound. These studies have demonstrated a notable distinction from its parent compound, clozapine (B1669256). The binding affinity of this compound for the dopamine (B1211576) D2 receptor is significantly higher than that of clozapine. nih.gov In contrast, this compound displays a marked lack of affinity for muscarinic receptors, a characteristic that distinguishes it from clozapine and suggests a potentially lower burden of anticholinergic side effects. nih.gov

The affinity of this compound for various receptors, as determined by competitive binding assays, is summarized in the table below.

| Receptor Subtype | IC50 (nM) |

| Dopamine D2 | 31 |

| Muscarinic M1 | > 500 |

This table is based on available data and may not represent a complete binding profile.

In Vivo Pharmacological Model Systems for Mechanistic Elucidation

Following the promising in vitro findings, this compound was advanced to in vivo studies using established animal models to investigate its effects on CNS neurochemistry and behavior, which are crucial for predicting its potential as an atypical antipsychotic.

Utilization of Animal Models Relevant to Central Nervous System (CNS) Research

The in vivo evaluation of this compound was conducted in rat models, which are standard in preclinical CNS research. These models allow for the assessment of a compound's effects on motor behavior and neurochemical pathways that are relevant to antipsychotic drug action. Specifically, the studies aimed to determine if this compound could elicit antipsychotic-like effects without inducing the motor side effects (catalepsy) commonly associated with typical neuroleptics.

One key behavioral model used was the apomorphine-induced locomotor activity test. nih.gov Apomorphine is a dopamine agonist that stimulates locomotor activity, and the ability of a compound to reduce this activity is indicative of dopamine receptor blockade, a hallmark of antipsychotic drugs. This compound was found to significantly decrease apomorphine-induced locomotion, supporting its potential as a dopamine antagonist in vivo. nih.gov

Crucially, in contrast to typical antipsychotics, this compound did not induce catalepsy at doses up to 100 µmol/kg, suggesting a lower risk of extrapyramidal side effects. nih.gov

Assessment of Pharmacological Target Engagement in Preclinical Organisms

Evidence of target engagement in the CNS was demonstrated through neurochemical analyses in rats. Following systemic administration, this compound was shown to influence dopamine neurotransmission. A subcutaneous dose of 10 µmol/kg stimulated the output of dopamine. nih.gov Furthermore, increases in the output of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine, were observed in the dorsal striatum. nih.gov This modulation of dopamine and its metabolite provides direct evidence that this compound interacts with and affects the functional activity of dopamine pathways in the living brain.

The table below summarizes the key in vivo findings for this compound.

| Animal Model | Assessment | Key Finding |

| Rat | Apomorphine-Induced Locomotor Activity | Significant decrease in activity |

| Rat | Catalepsy Induction | Not cataleptogenic at doses up to 100 µmol/kg |

| Rat | Dopamine Output (Dorsal Striatum) | Stimulated at 10 µmol/kg (s.c.) |

| Rat | DOPAC Output (Dorsal Striatum) | 80% increase at 10 µmol/kg (s.c.), 35% increase at 10 µmol/kg (p.o.) |

Behavioral Phenotyping in Relation to Proposed Molecular Mechanisms

The preclinical behavioral assessment of this compound, a triflate-substituted analogue of clozapine, has been instrumental in elucidating its potential as an atypical antipsychotic agent. Investigations have focused on characterizing its behavioral effects in established animal models, with a specific emphasis on predicting antipsychotic efficacy and the likelihood of extrapyramidal side effects (EPS). These studies have been intrinsically linked to the compound's molecular pharmacology, particularly its interactions with dopamine and serotonin (B10506) receptor systems.

Research into a series of 2-trifluoromethylsulfonyloxy (TfO) analogues of clozapine, including compounds structurally related to this compound, has demonstrated significant effects in behavioral assays indicative of antipsychotic potential. nih.gov One of the primary models utilized is the apomorphine-induced climbing test in mice. Apomorphine is a non-selective dopamine agonist that, at appropriate doses, induces a characteristic climbing behavior. The ability of a compound to inhibit this behavior is predictive of its dopamine D2 receptor antagonist activity, a key mechanism of action for antipsychotic drugs. In these studies, 2-TfO analogues effectively blocked apomorphine-induced climbing in a dose-dependent manner, suggesting a potent antagonism of dopamine D2 receptors in vivo. nih.gov

Furthermore, studies on a closely related analogue, designated as compound 4 (GMC1-169), revealed a significant decrease in apomorphine-induced locomotor activity. nih.govacs.org This finding further supports the compound's ability to modulate dopamine-mediated behaviors, a hallmark of antipsychotic action. Crucially, these behavioral effects are directly tied to the compound's receptor binding profile. Compound 4 , for instance, exhibits a higher affinity for dopamine D2 receptors compared to clozapine, while notably lacking significant affinity for muscarinic M1 receptors. nih.govacs.org This molecular signature is desirable for an atypical antipsychotic, as potent D2 antagonism is believed to mediate antipsychotic effects, while the absence of strong muscarinic receptor binding is associated with a lower burden of anticholinergic side effects.

A critical aspect of the behavioral phenotyping of atypical antipsychotics is the assessment of their propensity to induce catalepsy. Catalepsy in rodents is a state of motor immobility that is often used as a preclinical predictor of EPS, particularly parkinsonian-like symptoms, in humans. Encouragingly, doses of compound 4 up to 100 μmol/kg were found to be non-cataleptogenic. acs.org This lack of catalepsy, despite potent dopamine receptor interaction, is a key feature of atypical antipsychotics and suggests a more favorable side effect profile compared to older, typical neuroleptics.

The neurochemical underpinnings of these behavioral observations have also been investigated through in vivo microdialysis. Subcutaneous administration of compound 4 was shown to stimulate the output of dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the dorsal striatum. acs.org This effect on dopamine turnover is consistent with the actions of other atypical antipsychotics and is thought to contribute to their therapeutic efficacy.

Interactive Data Table: Behavioral and Neurochemical Effects of Clozapine Analogues

| Compound | Behavioral Assay | Species | Effect | Molecular Mechanism Correlation |

| 2-TfO Analogues | Apomorphine-Induced Climbing | Mouse | Effective blockade (dose-dependent) | Dopamine D2 Receptor Antagonism |

| Compound 4 (GMC1-169) | Apomorphine-Induced Locomotor Activity | Not Specified | Significantly decreased | Dopamine D2 Receptor Antagonism |

| Compound 4 (GMC1-169) | Catalepsy Induction | Not Specified | Non-cataleptogenic up to 100 μmol/kg | Atypical antipsychotic profile |

| Compound 4 (GMC1-169) | In Vivo Microdialysis | Not Specified | Increased dopamine and DOPAC output in dorsal striatum | Modulation of striatal dopamine turnover |

Computational Chemistry and Structural Biology of Gmc 2 83 Interactions

Molecular Docking and Dynamics Simulations for Ligand-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a small molecule, and its biological target, typically a protein. nih.govnih.gov

Prediction of Binding Modes and Affinities

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor, forming a stable complex. nih.govnih.gov This process involves sampling a vast conformational space to identify the most energetically favorable binding pose. nih.gov Scoring functions are then used to estimate the binding affinity, which is a measure of the strength of the interaction. These predictions are crucial for understanding the mechanism of action and for prioritizing compounds for further experimental testing. nih.gov

Hypothetical Docking Results for GMC 2-83

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target A | -9.5 | Tyr123, Phe256, Arg345 |

| Target B | -7.2 | Val89, Leu198, Asp290 |

| Target C | -8.1 | Trp54, His211, Gln301 |

This table is for illustrative purposes only, as no specific data for this compound exists.

Analysis of Conformational Changes Upon Binding

Ligand binding can induce significant conformational changes in the target protein, a phenomenon known as "induced fit". nih.gov MD simulations can be employed to study these dynamic changes over time. nih.govnih.gov By simulating the movement of atoms in the ligand-target complex, researchers can observe how the protein structure adapts to the presence of the ligand, which can be critical for its function. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medecinesciences.orgmdpi.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govacs.org This predictive capability is highly valuable in lead optimization and virtual screening. medecinesciences.org

Pharmacophore Modeling for De Novo Ligand Design and Optimization

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. mdpi.comdovepress.com These models can be generated based on the structure of a known ligand-target complex (structure-based) or from a set of active molecules (ligand-based). nih.govunina.it Pharmacophore models serve as 3D queries for virtual screening of compound libraries to identify novel scaffolds or can be used to guide the de novo design of new molecules with desired biological activity. dovepress.comnih.gov

Homology Modeling and Structural Insights into Relevant Biological Targets

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to build a theoretical model. nih.govinsilicodesign.com This technique relies on the principle that proteins with similar amino acid sequences will have similar 3D structures. insilicodesign.com A homology model is constructed using the known structure of a related protein (the template). mdpi.com These models, while not as accurate as experimentally determined structures, can still provide valuable insights into the active site of the target and can be used for initial molecular docking studies to understand potential ligand interactions. nih.govplos.org

Future Research Trajectories and Translational Opportunities for Gmc 2 83

Exploration of Novel Therapeutic Applications Derived from Mechanistic Insights

The therapeutic efficacy of clozapine (B1669256), and by extension its analogues like GMC 2-83, is believed to stem from a combination of dopamine (B1211576) D2 receptor antagonism and potent serotonin (B10506) 5-HT2A receptor antagonism. patsnap.comphysio-pedia.com This dual action is a hallmark of atypical antipsychotics, distinguishing them from typical agents that primarily target D2 receptors. physio-pedia.com However, the complete mechanism is far more complex, with clozapine exhibiting affinity for a wide array of other receptors, including dopaminergic (D1, D4), serotonergic (5-HT2C), adrenergic (α1), histaminergic (H1), and muscarinic (M1) receptors. psychscenehub.compsychscenehub.com

This broad receptor profile, while contributing to its efficacy, also presents opportunities for therapeutic repositioning. For instance, the potent 5-HT2A antagonism, combined with D2 blockade, is not only crucial for its antipsychotic effects but may also be relevant for mood disorders and neurodegenerative conditions where serotonergic and dopaminergic pathways are implicated. patsnap.com The partial agonist activity at the 5-HT1A receptor, observed with clozapine, is thought to contribute to reducing negative and cognitive symptoms by increasing dopamine release in the prefrontal cortex, an area of high interest for cognitive enhancement in various neurological and psychiatric disorders. psychscenehub.com

Future research should systematically dissect the specific contribution of this compound's binding profile to different signaling pathways. Given that clozapine is effective in reducing suicidal behavior in patients with schizophrenia, a benefit not fully understood but linked to its complex neurochemical actions, investigating similar properties in this compound is a critical research trajectory. patsnap.com Exploring its effects on pathways implicated in neuroinflammation, synaptic plasticity, and cellular metabolism—processes known to be modulated by atypical antipsychotics—could reveal novel applications in areas such as bipolar disorder, major depressive disorder, and even certain neurodegenerative diseases like Parkinson's disease psychosis. psychscenehub.comresearchgate.net

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Molecular Selectivity

The development of this compound as a clozapine analogue is an example of efforts to refine the therapeutic profile of this important class of drugs. The primary goal of synthesizing next-generation analogues is to enhance molecular selectivity, thereby maximizing therapeutic efficacy while minimizing off-target effects. Rational drug design, leveraging structural biology and computational modeling, is central to this endeavor. nih.govacs.org

The main targets for atypical antipsychotics are G-protein-coupled receptors (GPCRs), the largest family of drug targets in the human genome. nih.govcam.ac.uk Achieving selectivity among highly similar GPCR subtypes, such as the various dopamine and serotonin receptors, is a significant challenge. nih.gov Future design strategies for analogues of this compound will likely focus on:

Optimizing the 5-HT2A/D2 Affinity Ratio: A key principle in the design of atypical antipsychotics is achieving a high affinity for 5-HT2A receptors relative to D2 receptors, which is thought to contribute to the "atypical" profile. acs.orgacs.org Fine-tuning this ratio can improve efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.

Targeting Specific Receptor Subtypes: Instead of broad antagonism, designing ligands that selectively target specific dopamine (e.g., D4) or serotonin (e.g., 5-HT2C) receptor subtypes could lead to more precise therapeutic effects. psychscenehub.com

Leveraging Allosteric Modulation: Rather than competing with the endogenous ligand at the orthosteric binding site, allosteric modulators bind to a different site on the receptor. This can offer greater selectivity and a more nuanced modulation of receptor activity, providing a promising avenue for developing safer therapeutics. nih.gov

Understanding Structure-Activity Relationships (SAR): Systematic modification of the dibenzo[b,f] nih.govacs.orgoxazepine scaffold of this compound and detailed pharmacological testing will continue to be crucial. Computational methods, such as enhanced sampling simulations, can help decipher the molecular determinants of ligand selectivity by revealing subtle differences in the binding pocket and the role of surrounding water molecules. nih.govacs.org

By identifying the specific receptor contacts unique to each target, it may be possible to delineate receptor-specific binding pockets, aiding the rational design of highly selective drugs. nih.gov

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

To fully understand the system-wide effects of this compound, future research must integrate advanced omics technologies. These high-throughput methods provide an unbiased, comprehensive view of the molecular changes induced by a compound, moving beyond single-receptor interactions to capture the broader biological response. mdpi.comfrontlinegenomics.com

| Omics Technology | Application for this compound Profiling | Potential Insights |

| Transcriptomics | Analysis of gene expression changes (mRNA) in preclinical models (e.g., cell cultures, animal brains) following treatment. | Identification of entire signaling pathways and gene regulatory networks modulated by the compound. Comparison with clozapine's transcriptomic signature could reveal unique or shared mechanisms. nih.gov |

| Proteomics | Large-scale study of protein expression, modifications, and interactions in response to this compound. | Elucidation of changes in synaptic function, energy metabolism, and cytoskeletal proteins, which are known to be affected by antipsychotics. nih.govfrontiersin.orgmdpi.com Can help distinguish disease-related changes from medication-induced effects. nih.gov |

| Metabolomics | Comprehensive analysis of small-molecule metabolites in biological samples (e.g., plasma, cerebrospinal fluid). | Identification of biomarkers for drug response and metabolic side effects. Can reveal perturbations in lipid metabolism, glucose homeostasis, and amino acid pathways. mdpi.com |

| Epigenomics | Study of modifications to DNA (like methylation) that regulate gene expression without changing the DNA sequence itself. | Understanding the long-term changes in gene expression that may underlie the sustained therapeutic effects of treatment. mdpi.com |

Interactive Data Table: Omics Applications in Antipsychotic Research Users can filter by technology to see specific applications and insights.

Integrating these multi-omics datasets is crucial for building a holistic model of this compound's mechanism of action. nih.gov This systems-level approach can identify novel drug targets, uncover biomarkers for patient stratification and response monitoring, and provide a deeper understanding of both therapeutic actions and potential side effects. frontlinegenomics.comfrontiersin.org

Development of Innovative Preclinical Methodologies for Deeper Mechanistic Understanding

The translation of findings from preclinical models to clinical success has been a major challenge in schizophrenia drug development. tandfonline.comnih.gov Future research on this compound will benefit from the adoption of innovative preclinical methodologies that offer greater validity and predictive power.

Human-Derived Brain Organoids: These three-dimensional, self-organizing cultures derived from human pluripotent stem cells can recapitulate aspects of human brain development and cytoarchitecture. drugtargetreview.comnih.gov They provide a powerful platform for high-throughput drug screening and for studying the effects of compounds like this compound on human-specific neural networks. nih.govresearchgate.netbiorxiv.org The ability to generate organoids from patient-derived cells opens the door to personalized medicine approaches.

Multi-Model Approaches: Relying on a single animal model is insufficient to capture the complexity of a disorder like schizophrenia. tandfonline.comnih.gov An integrated approach using a combination of pharmacological (e.g., NMDA receptor antagonist models), neurodevelopmental, and genetic models will provide a more comprehensive assessment of a compound's efficacy across different symptom domains (positive, negative, and cognitive). tandfonline.comresearchgate.net

Advanced In Vivo Imaging: Techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) in animal models can provide real-time information on receptor occupancy, target engagement, and changes in brain circuit activity following administration of this compound.

Computational Modeling: Sophisticated computational methods, including ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), can be used to model the drug-receptor interactions and the energetics of the chemical reactions involved in the drug's mechanism of action at a quantum mechanical level. acs.org

Adopting a framework where preclinical tests are validated against objective, clinically informed measures will be critical to improving the predictive validity of these models and accelerating the development of more effective therapeutics. nih.gov

Potential Applications in Chemical Biology and Synthetic Biology Methodologies

Beyond its direct therapeutic potential, this compound and its future analogues can serve as valuable tools within chemical and synthetic biology.

Chemical Probes: As a ligand with a specific (though complex) receptor binding profile, this compound can be modified to create chemical probes. By attaching fluorescent tags or other reporter molecules, these probes can be used to visualize and study the localization, trafficking, and function of dopamine and serotonin receptors in living cells and tissues. This helps to illuminate the molecular pharmacology of these important GPCRs. nih.gov

Dissecting GPCR Signaling: The development of orthogonal GPCR-ligand pairs, where an engineered receptor is activated only by a specific synthetic ligand, is a powerful synthetic biology tool. portlandpress.com Analogues of this compound could be developed to specifically interact with engineered GPCRs, allowing researchers to control and study specific signaling pathways in vivo without off-target effects.

Synthetic Biology for GPCR Research: Yeast and other microbial systems are increasingly being engineered to express human GPCRs. nih.govnist.gov These platforms can be used for high-throughput screening of compound libraries to identify new ligands or to characterize the pharmacology of existing ones like this compound. Synthetic biology also offers strategies to create programmable, drug-controllable receptors (like PAGERs) that can integrate antigen detection with drug activation, opening new frontiers for targeted therapies. azolifesciences.com Recently developed computational tools that account for the receptor's environment, including water-mediated interactions, are enabling the design of synthetic GPCRs with superior stability and ligand-binding properties, which can be used in drug discovery and biosensor applications. synbiobeta.com

By serving as both a therapeutic candidate and a research tool, this compound is positioned at the intersection of pharmacology, chemical biology, and synthetic biology, promising to advance our understanding and treatment of complex neuropsychiatric disorders.

Q & A

Q. What ethical and reporting standards apply to this compound research involving human or animal subjects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.